Sulfasuccinamide sodium
Overview
Description
Sulfasuccinamide sodium is a sulfonamide antibacterial compound with properties similar to those of sulfamethoxazole. It is commonly used in the treatment of local infections of the ear, nose, and throat. This compound is also known for its role as a carbonic anhydrase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfonamides, including sulfasuccinamide sodium, can be synthesized via various methods. One efficient method involves the NH4I-mediated amination of sodium sulfinates . This method is environmentally friendly and tolerates a wide range of functional groups. Another method involves the preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide, followed by reaction with amines or sodium azide .
Industrial Production Methods
Industrial production of sulfonamides typically involves the reaction of sulfonyl chlorides with amines in the presence of a strong base or an acylating catalyst such as DMAP . This method is widely used due to its efficiency and the high yields of sulfonamide products.
Chemical Reactions Analysis
Types of Reactions
Sulfasuccinamide sodium undergoes various types of chemical reactions, including:
Oxidation: Involves the conversion of thiols to sulfonyl chlorides using oxidizing agents like N-chlorosuccinimide.
Reduction: Reduction reactions are less common for sulfonamides but can involve the reduction of sulfonyl chlorides to thiols.
Substitution: Substitution reactions are common, where sulfonyl chlorides react with amines to form sulfonamides.
Common Reagents and Conditions
Oxidizing Agents: N-chlorosuccinimide is commonly used for oxidation reactions.
Amines: Primary and secondary amines are used in substitution reactions to form sulfonamides.
Catalysts: DMAP is often used as an acylating catalyst in industrial production.
Major Products Formed
The major products formed from these reactions are sulfonamides, which have broad biological activities and are used in various applications, including as antibacterial agents .
Scientific Research Applications
Sulfasuccinamide sodium has a wide range of scientific research applications:
Chemistry: Used in the synthesis of various sulfonamide compounds due to its reactivity and stability.
Medicine: Applied topically to treat local infections of the ear, nose, and throat.
Industry: Utilized in the production of herbicides and pesticides due to its broad biological activities.
Mechanism of Action
Sulfasuccinamide sodium exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition disrupts the balance of carbon dioxide and bicarbonate in the body, leading to antibacterial effects . The molecular targets include carbonic anhydrase XII, XIV, and IX, with varying inhibitory potencies .
Comparison with Similar Compounds
Sulfasuccinamide sodium is similar to other sulfonamide compounds such as sulfamethoxazole and sulfacetamide. it is unique due to its specific inhibition of carbonic anhydrase enzymes . Other similar compounds include:
Sulfamethoxazole: Used primarily in the treatment of urinary tract infections.
Sulfacetamide: Commonly used in the treatment of bacterial infections affecting the eyes and skin.
This compound stands out due to its specific applications in treating local infections of the ear, nose, and throat, and its role as a carbonic anhydrase inhibitor .
Properties
IUPAC Name |
sodium;4-oxo-4-(4-sulfamoylanilino)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S.Na/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15;/h1-4H,5-6H2,(H,12,13)(H,14,15)(H2,11,16,17);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSBHMSGBSLUHH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)[O-])S(=O)(=O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N2NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70918087 | |
Record name | Sodium 4-oxo-4-(4-sulfamoylanilino)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70918087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93777-01-6 | |
Record name | Sulfasuccinamide sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093777016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 4-oxo-4-(4-sulfamoylanilino)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70918087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 4-[[4-(aminosulphonyl)phenyl]amino]-4-oxobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFASUCCINAMIDE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GBI1702G8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.